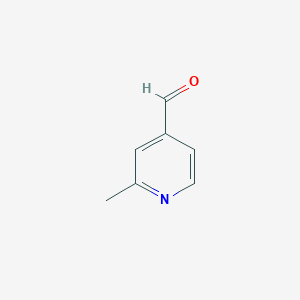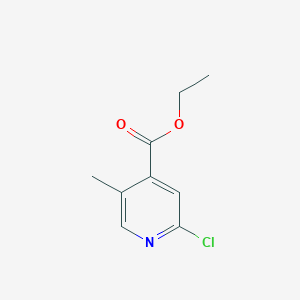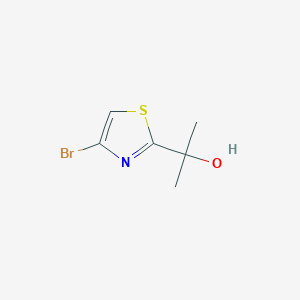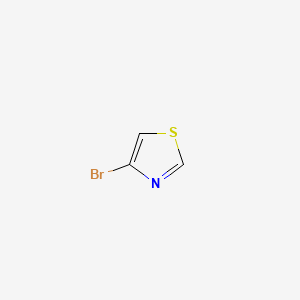![molecular formula C14H10Cl3NO2 B1333044 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338394-85-7](/img/structure/B1333044.png)
2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted triazoles, quinolines, or imidazolidines with various acyl chlorides or other reagents. For example, the synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives was achieved by reacting 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene . Similarly, the synthesis of a novel cathinone derivative was performed using several complementary analytical techniques . These methods could potentially be adapted for the synthesis of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray crystallography, FTIR, NMR, and DFT computations. For instance, the structure of a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was investigated using single crystal X-ray diffraction and DFT methods . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be studied through spectroscopic characterizations and computational methods. For example, the UV-Visible spectrum and electronic properties such as HOMO and LUMO energies were measured for a compound using the TD-DFT approach . These studies help in understanding the potential reactions and interactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their vibrational assignments, chemical shifts, molecular orbital energies, and thermodynamic properties, are often investigated using various spectroscopic and computational techniques . These properties are crucial for predicting the behavior of the compound under different conditions and for its potential applications.
Scientific Research Applications
Synthesis of Phosphorus Compounds
2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone has been used in the synthesis of phosphorus compounds. Kalantari et al. (2006) described its role in a one-pot condensation process for producing phosphorus compounds containing trifluoromethyl or trichloromethyl groups. This method is noted for its simplicity in preparing dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).
One-Pot Synthesis of Substituted Pyrroles
Saeidian et al. (2013) utilized a one-pot four-component reaction involving aromatic aldehydes, β-keto esters, and nitromethane in the presence of an amine and CuO nanoparticles. This approach facilitated the synthesis of highly substituted pyrroles, highlighting the compound's utility in efficient and scalable synthetic processes (Saeidian, Abdoli, & Salimi, 2013).
DNA-Cleaving Metal Complexes
Chun-Qiong Zhou et al. (2012) explored the synthesis of a polyether‐tethered pyrrole‐polyamide dimer using 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone. This compound demonstrated significant DNA-cleaving activities when complexed with metal ions, particularly the CuII complex, which showed the highest activity (Zhou, Lin, Chen, & Chen, 2012).
Preparation of Heterocycles
Garofalo et al. (2000) reported the use of 2-(1H-pyrrol-1-yl)benzaldehyde, a related compound, in the Wadsworth–Emmons olefination to produce methyl 2-(1H-pyrrol-1-yl)-α-phenylcinnamate. This is an example of the compound's role in the preparation and transformation of heterocyclic compounds (Garofalo, Ragno, Campiani, Brizzi, & Nacci, 2000).
Antifungal Estrogen-Like Imidazoles
D. Santo et al. (1997) synthesized antifungal compounds from arylacetyl chlorides on pyrrole derivatives, including 2-aryl-1-(1H-pyrrol-2-yl)-1-ethanones. This demonstrates its potential in developing pharmaceutical compounds with specific biological activities (D. Santo, Costi, Artico, Massa, Musiu, Scintu, Putzolu, & Colla, 1997).
Mechanism of Action
Target of Action
It’s known that similar trichloroacetyl compounds can interact with proteins .
Mode of Action
It’s known that trichloroacetyl compounds can induce protein precipitation . The protein-precipitate-inducing effects of these compounds are due to the three chloro groups in the molecule .
Biochemical Pathways
It’s known that trichloroacetyl compounds can affect protein structure and function , which could potentially impact multiple biochemical pathways.
Result of Action
Given its potential to interact with proteins , it could have a wide range of effects depending on the specific proteins it interacts with.
properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c15-14(16,17)13(20)11-7-10(8-18-11)12(19)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYUDUQOXRRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377050 | |
| Record name | 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |
CAS RN |
338394-85-7 | |
| Record name | 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)
![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)


